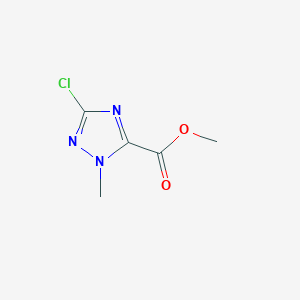
Methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate
描述
Methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate is a useful research compound. Its molecular formula is C5H6ClN3O2 and its molecular weight is 175.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
1,2,4-triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms. They are known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties .
The mechanism of action of 1,2,4-triazoles generally involves interaction with enzymes or receptors in the cell, leading to inhibition or activation of certain biochemical pathways. The specific targets and mode of action can vary greatly depending on the specific structure and functional groups of the compound .
The pharmacokinetics of 1,2,4-triazoles, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the specific compound. Factors such as the compound’s solubility, stability, and molecular size can affect its bioavailability and pharmacokinetic properties .
The action of 1,2,4-triazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, solubility, and interaction with its targets .
生物活性
Methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate is a compound belonging to the triazole family, characterized by its unique structure that includes a chlorine atom and a methyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture.
- Molecular Formula : C₄H₄ClN₃O₂
- Molecular Weight : 161.55 g/mol
- CAS Number : 21733-05-1
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and antifungal agent.
Antimicrobial Properties
Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for further development in treating infections.
The mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes critical to microbial growth. The presence of the chlorine atom enhances its reactivity and binding affinity to target sites, which may lead to increased efficacy compared to other similar compounds.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antifungal | Inhibits growth of pathogenic fungi | |
| Enzyme Inhibition | Targets specific microbial enzymes |
Case Study: Antifungal Activity
A study focused on the antifungal properties of this compound demonstrated significant inhibition of Candida albicans growth. The compound was tested in vitro, showing an IC50 value comparable to established antifungal agents. This suggests that it could serve as a lead compound for the development of new antifungal therapies.
Research Findings on Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications to the triazole ring can significantly impact biological activity. For example:
- Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances antimicrobial activity.
- Positioning of Functional Groups : Variations in the position of the carboxylate group affect binding affinity to enzyme targets.
属性
IUPAC Name |
methyl 5-chloro-2-methyl-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-9-3(4(10)11-2)7-5(6)8-9/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAUVVXOXLNQDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















